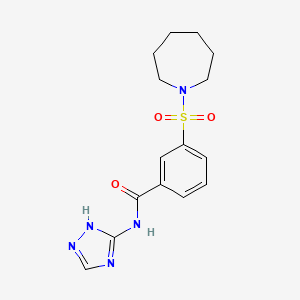

3-(azepan-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-(azepan-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide is a synthetic molecule that appears to be related to various benzazepine and benzodiazepine derivatives. These classes of compounds are known for their wide range of biological activities, including anxiolytic, antiarrhythmic, and vasopressin antagonist properties, among others .

Synthesis Analysis

The synthesis of related benzazepine derivatives has been achieved through the ring expansion reaction of C,N-cyclic-N'-acyl azomethine imines with sulfonium ylide, which is generated in situ from the corresponding sulfonium salt . Another approach involves a multistep synthesis starting with 1-bromo-2-iodobenzene, leading to the formation of tricyclic oxazolidine derivatives . Additionally, a method for synthesizing 5H-dibenzo[c,e]azepine-5,7(6H)-diones from benzamides via palladium-catalyzed double C-H bond activation has been described, which uses the simplest amide CONH2 as a directing group . A novel one-pot three-component condensation reaction has also been developed for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which is a related ring system .

Molecular Structure Analysis

The molecular structure of benzazepine derivatives can be complex, with multiple rings and substituents. The structure of these compounds is often elucidated using various spectroscopic techniques such as IR, mass, 1H NMR, 13C NMR, and HMQC spectra . In some cases, the structure is confirmed by single-crystal X-ray analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzazepine derivatives include ring expansion, nitrile and allyl derivative formation, hydrogenolytic removal of chiral auxiliaries, and hydrolysis to afford secondary amides . The palladium-catalyzed homocoupling of benzamides involves ortho-selective double C-H bond activation followed by intramolecular condensation . The one-pot condensation reaction for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives involves the use of aromatic diamine, Meldrum’s acid, and an isocyanide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzazepine derivatives are influenced by their molecular structure. The presence of different substituents and functional groups can affect properties such as solubility, melting point, and reactivity. The synthesis methods described in the literature suggest that these compounds can be obtained in good to high yields and with a variety of substitution patterns, indicating a degree of flexibility in modifying their properties .

Aplicaciones Científicas De Investigación

Crystallographic and Structural Analysis

The crystal structure of compounds like cafenstrole, which shares a triazole moiety similar to the compound , has been studied for its structural characteristics. The understanding of such structures aids in the design and development of new compounds with desired properties for various applications, including herbicides (Kang, Kim, Park, & Kim, 2015).

Ionic Liquids and Green Chemistry

Azepane and its derivatives have been utilized to synthesize a new family of room temperature ionic liquids, showcasing the versatility of azepane-based compounds in creating environmentally friendly alternatives for industrial applications. These ionic liquids exhibit promising properties for use in various fields, including electrolytes in energy devices (Belhocine et al., 2011).

Pharmaceutical and Medicinal Chemistry

Compounds containing azepane and triazole units have been explored for their potential in creating biologically active molecules. For instance, synthesis methods have been developed for creating tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, which are structurally related to known compounds with broad biological activities. Such methods provide alternative routes for developing new therapeutic agents (Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009).

Green Synthesis and Sustainable Chemistry

Research into the synthesis of pharmaceuticals, like rufinamide, using green chemistry principles highlights the importance of developing sustainable and environmentally friendly synthesis methods. Rufinamide's synthesis involves a triazole moiety and showcases the integration of green chemistry in pharmaceutical manufacturing (Ott, Borukhova, & Hessel, 2016).

Antimicrobial Applications

The synthesis of novel annulated azaheterocycles, including benzo[1,2,4]triazoloazepinium salts, demonstrates the potential of triazole-containing compounds in developing new antimicrobial agents. These compounds have shown activity against Gram-positive bacteria, indicating their potential in addressing antibiotic resistance (Zheng, Meng, Wang, & Wang, 2021).

Propiedades

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-(1H-1,2,4-triazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S/c21-14(18-15-16-11-17-19-15)12-6-5-7-13(10-12)24(22,23)20-8-3-1-2-4-9-20/h5-7,10-11H,1-4,8-9H2,(H2,16,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSVBFLPNVACGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepan-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3016713.png)

![1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016714.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B3016719.png)

![2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B3016721.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide](/img/structure/B3016724.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B3016725.png)

![3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine](/img/structure/B3016727.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3016728.png)

![1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016735.png)